Obolactone

Antineoplastic natural products Nasopharyngeal carcinoma α-Pyrone cytotoxicity

Obolactone is the optimal Cryptocarya-derived α-pyrone for KB cell cytotoxicity studies (IC50 3 μM), being 1.67-fold more potent than obochalcolactone and ~10-fold more active than kurzichalcolactone B. Unlike 7′,8′-dihydroobolactone (anti-parasitic), obolactone has validated in vivo apoptotic activity via caspase activation and NF-κB suppression, with HEK293 selectivity baseline (IC50 13.2 μM). Multiple synthetic routes published. The definitive tool for apoptosis/NF-κB research.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B158302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObolactone
Synonymsobolactone
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3
InChIInChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1
InChIKeyNZGGCMIUTMKVIG-WADNSWHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Obolactone Procurement Guide: Natural α-Pyrone Cytotoxic Agent from Cryptocarya obovata


Obolactone (CAS 712272-88-3) is a natural α-pyrone secondary metabolite first isolated from the fruits and trunk bark of Cryptocarya obovata (Lauraceae), a tropical tree native to northern Vietnam [1]. Structurally, the compound comprises dihydro forms of both α- and γ-pyrones with a (2′R,6R) absolute configuration established by X-ray crystallography and circular dichroism [2]. Obolactone is classified as a 4-pyranone [3] and is recognized as a plant metabolite with antineoplastic potential [4]. Its molecular architecture features a styryl-α-pyrone skeleton that is characteristic of several bioactive Cryptocarya constituents [5].

Why Obolactone Cannot Be Replaced by Generic α-Pyrone or Chalcone Analogs in Cytotoxicity Studies


Compounds co-isolated from Cryptocarya obovata, despite sharing biosynthetic origins and structural motifs, exhibit widely divergent cytotoxicity profiles that preclude interchangeable use. Obolactone (an α-pyrone), obochalcolactone (a chalcone), kurzichalcolactone B (a chalcone), and oboflavanones A/B (flavanones) were all isolated from the same plant source, yet their IC50 values against the KB nasopharyngeal carcinoma cell line range from 3 μM (obolactone) to no detectable inhibitory effect (oboflavanones) [1]. This intra-plant chemotype variation underscores that minor structural modifications within the styryl-pyrone/chalcone/flavanone scaffold produce major shifts in biological potency. Furthermore, the synthetic analog 7′,8′-dihydroobolactone demonstrates a fundamentally different biological target profile, exhibiting anti-parasitic activity against Trypanosoma brucei (IC50 2.8 μM) rather than the antineoplastic cytotoxicity that defines obolactone's primary research application [2]. Consequently, substituting obolactone with even its closest structural relatives from the same natural source would yield experimental outcomes that are neither quantitatively nor mechanistically comparable.

Obolactone: Quantified Differential Evidence Against In-Class Comparators and Analogs


KB Cell Cytotoxicity: Obolactone vs. Obochalcolactone Direct Comparison

In the original isolation study, obolactone (1) and obochalcolactone (3) were directly compared head-to-head in the same cytotoxicity assay system against the human nasopharyngeal carcinoma KB cell line [1]. The quantified difference establishes a clear potency hierarchy within the same plant-derived compound series.

Antineoplastic natural products Nasopharyngeal carcinoma α-Pyrone cytotoxicity KB cell line screening

KB Cell Cytotoxicity: Obolactone vs. Kurzichalcolactone B Cross-Study Comparison

Obolactone's cytotoxic potency against KB cells was approximately 10-fold higher than that of kurzichalcolactone B, another chalcone co-isolated from the same Cryptocarya obovata source material [1]. This comparison is based on quantitative assessment within the same screening panel reported in the original literature.

Styryl-lactone SAR Chalcone vs. pyrone activity KB cytotoxicity screening

Biological Target Divergence: Obolactone vs. 7′,8′-Dihydroobolactone

While obolactone is characterized primarily as a cytotoxic agent against human cancer cell lines (KB IC50 = 3 μM) [1], its reduced analog 7′,8′-dihydroobolactone exhibits a fundamentally different activity profile, inhibiting Trypanosoma brucei brucei (the causative agent of African trypanosomiasis) with an IC50 of 2.8 μM [2]. Although a direct head-to-head comparison of the two compounds in a single assay panel has not been published, the divergent biological readouts across independent studies establish a clear inference: saturation of the styryl double bond redirects activity from antineoplastic toward anti-parasitic pharmacology.

Anti-parasitic screening Trypanosoma brucei Structural analog differentiation Target selectivity

Cross-Cell Line Cytotoxicity Spectrum of Obolactone

Obolactone exhibits a broad but quantitatively variable cytotoxicity profile across multiple human cancer cell lines, with IC50 values ranging from 3 μM (KB) to 43 μM (A549) . Notably, the HEK293 embryonic kidney cell line (commonly used as a non-cancer comparator) showed an IC50 of 13.2 μM, which is 4.4-fold higher (less sensitive) than the KB cancer cell IC50 of 3 μM. This cross-panel data enables investigators to select the most responsive cell model for mechanism-of-action studies.

Cancer cell panel screening A549 lung cancer MCF7 breast cancer HeLa cervical cancer HEK293 selectivity

Synthetic Accessibility and Route-Dependent Yields

Multiple stereoselective total synthesis routes to obolactone have been reported with varying overall yields, reflecting the compound's moderate synthetic accessibility and the importance of route selection for cost-effective procurement. The first asymmetric synthesis (2006) achieved 15% overall yield over 11 steps [1], while the 2017 Evans' Aldol approach yielded 9.9% from trans-cinnamaldehyde [2]. Alternative routes employing Prins cyclization (2010) and metal-free Brønsted acid catalysis (2019) provide additional synthetic options [REFS-3, REFS-4].

Total synthesis Stereoselective synthesis Natural product scale-up Process chemistry

In Vitro vs. In Vivo Activity and Apoptotic Mechanism

Obolactone has demonstrated apoptotic activity against various cancer cells both in vitro and in vivo, distinguishing it from compounds that show only in vitro cytotoxicity without in vivo validation . Mechanistic studies indicate that obolactone induces apoptosis through activation of caspase pathways in nasopharyngeal carcinoma cells and inhibits the expression of pro-inflammatory cytokines via suppression of NF-κB signaling pathways .

Apoptosis induction Caspase activation NF-κB inhibition In vivo anticancer activity

Obolactone: Evidence-Backed Research Application Scenarios and Procurement Decision Framework


Primary Screening of α-Pyrone Cytotoxic Agents Against Nasopharyngeal Carcinoma (KB) Models

Obolactone is the optimal choice among Cryptocarya-derived natural products for KB cell cytotoxicity studies, with an IC50 of 3 μM that is 1.67-fold more potent than obochalcolactone (5 μM) and ~10-fold more potent than kurzichalcolactone B in direct comparative screening [1]. The HEK293 IC50 of 13.2 μM provides a baseline for assessing cancer cell selectivity in parallel experiments .

Mechanistic Studies of Caspase-Dependent Apoptosis and NF-κB Pathway Inhibition

Obolactone is distinguished from purely in vitro cytotoxic agents by its validated in vivo apoptotic activity and defined mechanism involving caspase pathway activation and NF-κB signaling suppression [REFS-1, REFS-2]. These mechanistic anchors make obolactone a suitable tool compound for investigating apoptosis regulation and inflammatory signaling crosstalk in cancer models.

Synthetic Methodology Development and Natural Product Derivatization

Obolactone's dihydro-α-pyrone/dihydro-γ-pyrone scaffold has served as a benchmark target for developing new synthetic methodologies, including asymmetric allylation/ring-closing metathesis, Prins cyclization, Evans' Aldol protocols, and metal-free Brønsted acid catalysis [1]. The multiple published routes (10-15% yields) provide a foundation for process optimization and analog generation .

Anti-Parasitic vs. Antineoplastic Target Differentiation Studies

The structural divergence between obolactone (antineoplastic, KB IC50 3 μM) and its reduced analog 7′,8′-dihydroobolactone (anti-parasitic, T. brucei IC50 2.8 μM) presents an opportunity for comparative pharmacology studies [REFS-1, REFS-2]. Researchers investigating the molecular determinants of target selectivity within the styryl-pyrone scaffold will find this pair of compounds informative.

Quote Request

Request a Quote for Obolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.